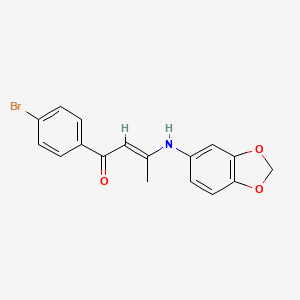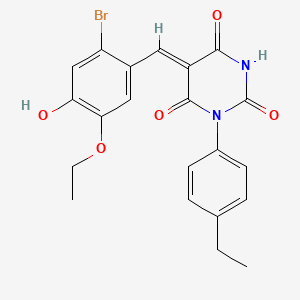![molecular formula C19H18ClN3O4 B5915072 3-(4-chloro-3-nitrophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5915072.png)
3-(4-chloro-3-nitrophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-3-nitrophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide, commonly known as CNB-001, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CNB-001 belongs to the class of nitro-aromatic compounds and has been found to exhibit neuroprotective properties.
Mecanismo De Acción
The neuroprotective effects of CNB-001 are thought to be mediated through its ability to activate the Nrf2-ARE pathway. This pathway plays a critical role in cellular defense against oxidative stress and inflammation. CNB-001 has been found to upregulate the expression of antioxidant and anti-inflammatory genes, thereby reducing oxidative stress and inflammation in neurons.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in neurons. CNB-001 has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. Additionally, CNB-001 has been found to have a good safety profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CNB-001 is its neuroprotective properties. It has been shown to protect neurons from oxidative stress, inflammation, and apoptosis. CNB-001 has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. However, one of the limitations of CNB-001 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on CNB-001. One potential area of research is the development of novel formulations to improve the solubility and bioavailability of CNB-001. Another area of research is the investigation of the neuroprotective effects of CNB-001 in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, the mechanism of action of CNB-001 needs to be further elucidated to better understand its neuroprotective properties.
Métodos De Síntesis
The synthesis of CNB-001 involves the reaction of 4-chloro-3-nitroaniline with isobutyryl chloride to form N-(4-chloro-3-nitrophenyl)isobutyramide. This compound is then reacted with 4-aminostyrene to obtain CNB-001. The synthesis of CNB-001 has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
CNB-001 has been extensively studied for its neuroprotective properties. It has been found to protect neurons from oxidative stress, inflammation, and apoptosis. CNB-001 has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
Propiedades
IUPAC Name |
N-[4-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-12(2)19(25)22-15-7-5-14(6-8-15)21-18(24)10-4-13-3-9-16(20)17(11-13)23(26)27/h3-12H,1-2H3,(H,21,24)(H,22,25)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEYNMKCMUNTTG-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chloro-3-nitrophenyl)-N-{4-[(2-methylpropanoyl)amino]phenyl}prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide](/img/structure/B5914993.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5914994.png)
![3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915006.png)
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915011.png)
![{4-bromo-2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5915027.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-bromophenyl)-2-buten-1-one](/img/structure/B5915029.png)

![N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5915038.png)
![3-{3-(4-methoxyphenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915039.png)

![1-(3-nitrophenyl)ethanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5915060.png)
![2-bromo-4-[(5-imino-2-methyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzoate](/img/structure/B5915065.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B5915069.png)
![N-[4-(isobutyrylamino)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5915077.png)